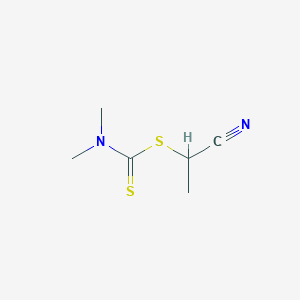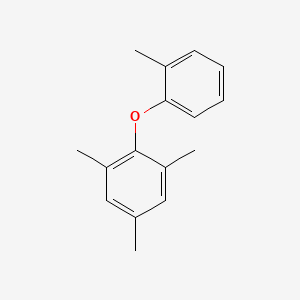
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three methyl groups and a 2-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves the transalkylation of xylene over a solid acid catalyst . This process is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene undergoes various chemical reactions, including:
Bromination: Bromination occurs readily, giving mesityl bromide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Nitric acid, manganese dioxide, and trifluoroperacetic acid are commonly used oxidizing agents.
Bromination: Bromine is used as the brominating agent.
Major Products
Oxidation: Trimesic acid, 3,5-dimethyl benzaldehyde, and mesitol (2,4,6-trimethylphenol).
Bromination: Mesityl bromide.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, forming complexes with metals such as molybdenum.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a precursor in the synthesis of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-2-(2-methylphenoxy)benzene involves its interaction with molecular targets through its aromatic ring and substituents. The electron-donating methyl groups enhance its reactivity in electrophilic aromatic substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): A derivative of benzene with three methyl groups positioned symmetrically around the ring.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different methyl group positions.
1,2,3-Trimethylbenzene (Hemimellitene): An isomer with methyl groups in the 1,2,3 positions.
Uniqueness
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and physical properties compared to its isomers
Eigenschaften
CAS-Nummer |
61343-90-6 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C16H18O/c1-11-9-13(3)16(14(4)10-11)17-15-8-6-5-7-12(15)2/h5-10H,1-4H3 |
InChI-Schlüssel |
AVLOFKYSEMRNAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
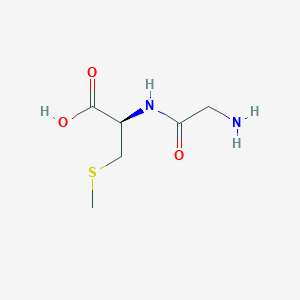
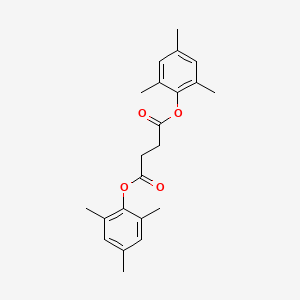
![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)

![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)

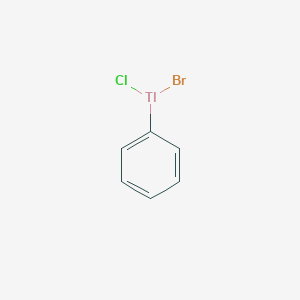


![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
